N-(thiophen-3-ylmethyl)cyclopropanamine
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Overview
Description
N-(thiophen-3-ylmethyl)cyclopropanamine is an organic compound with the molecular formula C8H11NS It is a heterocyclic amine that features a cyclopropane ring attached to a thiophene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)cyclopropanamine typically involves the reaction of thiophen-3-ylmethanol with cyclopropylamine. The process can be carried out under various conditions, often involving the use of a dehydrating agent to facilitate the formation of the amine linkage. Common reagents used in this synthesis include thionyl chloride or phosphorus tribromide to convert the alcohol to a more reactive intermediate, which then reacts with cyclopropylamine to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the cyclopropane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution on the thiophene ring.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives or cyclopropane derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(thiophen-3-ylmethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)cyclopropanamine is not fully understood, but it is believed to interact with biological targets through its amine group and the electron-rich thiophene ring. These interactions can influence various molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-2-ylmethyl)cyclopropanamine
- N-(furan-3-ylmethyl)cyclopropanamine
- N-(pyridin-3-ylmethyl)cyclopropanamine
Uniqueness
N-(thiophen-3-ylmethyl)cyclopropanamine is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs, the 3-position attachment of the thiophene ring may result in different steric and electronic interactions, potentially leading to distinct biological and chemical behaviors .
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(1)9-5-7-3-4-10-6-7/h3-4,6,8-9H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAZEIFZGQCHCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406048 |
Source
|
Record name | N-(thiophen-3-ylmethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892593-19-0 |
Source
|
Record name | N-(thiophen-3-ylmethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(thiophen-3-ylmethyl)cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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